(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid
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Overview
Description
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is a fluorinated organic compound that belongs to the class of pyridines The presence of fluorine atoms in the pyridine ring imparts unique physical, chemical, and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles under basic conditions. For example, the reaction of pentafluoropyridine with malononitrile in the presence of potassium carbonate in dimethylformamide at reflux temperature can yield fluorinated pyridine derivatives .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using fluorinating agents such as sulfur tetrafluoride or elemental fluorine. These methods are optimized for high yield and purity, ensuring the efficient production of the desired fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, dimethylformamide, and various nucleophiles. Reaction conditions typically involve reflux temperatures and basic or acidic environments depending on the desired reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique properties.
Industry: Utilized in the development of advanced materials with specific properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A fluorinated pyridine with four fluorine atoms in the ring.
Pentafluoropyridine: A pyridine derivative with all five hydrogen atoms replaced by fluorine.
Trifluoromethylpyridine: A pyridine with a trifluoromethyl group attached to the ring.
Uniqueness
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2R)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-3(8(13)14)6-4(9)2-5(10)7(11)12-6/h2-3H,1H3,(H,13,14)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBSAWDONTRJH-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(C=C1F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=C(C=C1F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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